D-Galactose

Description

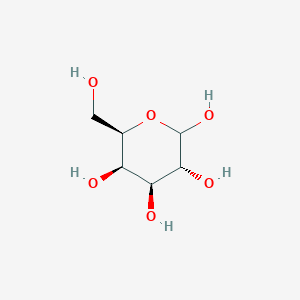

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015860 | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-28-0, 59-23-4 | |

| Record name | D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Metabolic Pathway of D-Galactose in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolic pathway for D-galactose in mammals, the Leloir pathway. It details the enzymatic steps, intermediate molecules, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for the key enzymes and visual diagrams to facilitate a comprehensive understanding of the pathway and associated research methodologies.

The Core of this compound Metabolism: The Leloir Pathway

The catabolism of this compound in mammals is predominantly carried out through the Leloir pathway, a sequence of four key enzymatic reactions that convert this compound into glucose-1-phosphate, an intermediate that can readily enter glycolysis.[1][2][3] This pathway is crucial for the utilization of galactose derived from dietary lactose.[4] The enzymes involved are Galactose Mutarotase (GALM), Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-Galactose 4'-Epimerase (GALE).[5]

The pathway begins with the conversion of β-D-galactose, the anomer typically resulting from lactose hydrolysis, into its α-D-galactose form by Galactose Mutarotase (GALM), as the subsequent enzyme, GALK, is specific for the α-anomer.[1][2] Next, Galactokinase (GALK) phosphorylates α-D-galactose to produce galactose-1-phosphate, a step that consumes one molecule of ATP.[6][7] The third and most critical step is catalyzed by Galactose-1-Phosphate Uridylyltransferase (GALT), which transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1][8] Finally, UDP-Galactose 4'-Epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose consumed by GALT and also providing UDP-galactose for various biosynthetic processes.[1][4] The glucose-1-phosphate produced can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.[1]

Signaling Pathway Diagram

Caption: The Leloir Pathway for this compound Metabolism.

Quantitative Data

Table 1: Enzyme Kinetic Parameters (Note: Values can vary based on species and experimental conditions)

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Source Organism/Tissue |

| Galactokinase (GALK) | This compound | 0.95 mmol/L blood | 2.7 mmol/min | Human Liver |

| ATP | - | - | Pig Liver | |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | 0.38 mmol/L | - | Human Erythrocytes |

| UDP-Glucose | 0.071 mmol/L | - | Human Erythrocytes |

Data for Vmax of GALT was not specified in the provided search results.

Table 2: Metabolite Concentrations in Human Erythrocytes

| Metabolite | Condition | Concentration Range |

| Galactose-1-Phosphate | Normal | <1 mg/dL |

| Classic Galactosemia (untreated) | >10 mg/dL (can be as high as 120 mg/dL) | |

| Classic Galactosemia (treated) | ≥1.0 mg/dL | |

| Plasma Free Galactose | Normal (unrestricted diet) | 0.11 to 6.33 µmol/L |

| Classic Galactosemia (untreated) | >10 mg/dL (can be as high as 90-360 mg/dL) |

Table 3: GALT Enzyme Activity in Human Erythrocytes

| Condition | GALT Activity (% of control) |

| Normal | 100% |

| Classic Galactosemia | <1% |

| Clinical Variant Galactosemia | ~1% to <15% |

| Duarte Variant (Biochemical) | >15% (average 25%) |

Experimental Protocols

Detailed methodologies for assaying the activity of the four key enzymes in the Leloir pathway are provided below.

Protocol 1: Galactokinase (GALK) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)

Principle: This assay measures the production of ADP from the GALK-catalyzed phosphorylation of galactose. The ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that oxidizes NADH to NAD+. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the GALK activity.[1]

Reagents:

-

Potassium Phosphate Buffer (160 mM, pH 7.0)

-

ATP Solution (e.g., 10 mM)

-

Phosphoenolpyruvate (PEP) Solution (e.g., 16.2 mM)

-

Potassium Chloride (KCl) Solution (e.g., 800 mM)

-

Magnesium Chloride (MgCl2) Solution (e.g., 100 mM)

-

EDTA Solution (e.g., 20 mM)

-

β-NADH Solution (e.g., 3.76 mM)

-

This compound Solution (100 mM)

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix

-

Sample containing Galactokinase (e.g., cell lysate, purified enzyme)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ATP, PEP, KCl, MgCl2, EDTA, β-NADH, and the PK/LDH enzyme mix.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the this compound solution.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of NADH consumption from the linear portion of the absorbance curve.

-

One unit of GALK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of galactose-1-phosphate per minute under the specified conditions.

Protocol 2: Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Based)

Principle: This highly sensitive and specific method utilizes a stable isotope-labeled substrate, [13C6]-α-galactose-1-phosphate, for the GALT enzyme. The enzymatic product, [13C6]-UDP-galactose, is then detected and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Reagents:

-

[13C6]-α-galactose-1-phosphate (substrate)

-

UDP-glucose (co-substrate)

-

Internal Standard (e.g., [13C6]-Glu-1-P)

-

Buffer solution (e.g., HEPES)

-

Quenching solution (e.g., cold methanol)

-

Sample containing GALT (e.g., erythrocyte lysate)

Procedure:

-

Prepare erythrocyte lysates from whole blood samples.

-

Incubate the lysate with a reaction mixture containing [13C6]-α-galactose-1-phosphate and UDP-glucose at 37°C.

-

Stop the reaction by adding a quenching solution.

-

Add an internal standard for quantification.

-

Separate the enzymatic product, [13C6]-UDP-galactose, using reversed-phase ion-pair chromatography.

-

Detect and quantify the product using a tandem mass spectrometer by monitoring a specific mass transition (e.g., 571 > 323 for [13C6]-UDPGal).

-

Calculate GALT activity based on the amount of product formed over time, normalized to hemoglobin content.

Protocol 3: UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)

Principle: The activity of GALE is measured by coupling the production of UDP-glucose from UDP-galactose to its oxidation by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the GALE activity.[9]

Reagents:

-

Buffer (e.g., 100 mM Glycine, pH 8.8)

-

NAD+ Solution (e.g., 10 mM)

-

UDP-galactose Solution (substrate, variable concentrations for kinetic studies)

-

UDP-glucose dehydrogenase (coupling enzyme)

-

Sample containing GALE

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing buffer, NAD+, and UDP-galactose.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDP-glucose dehydrogenase.

-

Monitor the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear phase of the curve.

-

One unit of GALE activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of UDP-glucose per minute under the specified conditions.

Protocol 4: Galactose Mutarotase (GALM) Activity Assay (Polarimetric Method)

Principle: This assay directly measures the change in the optical rotation of a solution of an aldose as it is converted from one anomer to the other by GALM. For example, the conversion of α-D-glucose to its equilibrium mixture with β-D-glucose results in a decrease in the specific rotation of the solution.

Reagents:

-

Buffer solution (e.g., 50 mM HEPES, pH 7.5)

-

Substrate solution (e.g., freshly prepared α-D-glucose or α-D-galactose)

-

Sample containing GALM

Procedure:

-

Equilibrate the buffer and substrate solution in a water-jacketed cell of a polarimeter at a constant temperature (e.g., 27°C).

-

Calibrate the polarimeter with the buffer solution.

-

Initiate the reaction by adding the GALM-containing sample to the substrate solution.

-

Immediately begin recording the change in optical rotation over time.

-

The initial rate of mutarotation is determined from the initial slope of the curve.

-

Enzyme activity can be calculated based on the rate of change in optical rotation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying galactose metabolism and the logical relationship between enzyme deficiencies and resulting metabolic blocks.

Experimental Workflow: Stable Isotope Tracing of Galactose Metabolism

Caption: Workflow for a stable isotope tracing study of galactose metabolism.

Logical Relationship: Enzyme Deficiencies and Metabolic Consequences

Caption: Metabolic blocks in different types of galactosemia.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 3. Untitled Document [ucl.ac.uk]

- 4. UDP-galactose 4'-epimerase activities toward UDP-Gal and UDP-GalNAc play different roles in the development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncdhhs.gov [ncdhhs.gov]

- 7. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]

D-Galactose structure and chemical properties for researchers

An In-depth Technical Guide on the Core Structure and Chemical Properties of D-Galactose for Researchers

Introduction

This compound, a naturally occurring aldohexose monosaccharide, is a fundamental carbohydrate in biochemistry and cellular metabolism.[1] As a C-4 epimer of glucose, its subtle stereochemical difference imparts distinct chemical and biological properties that are of significant interest to researchers in drug development, glycobiology, and metabolic studies.[2][3] Commonly known as "brain sugar," it is an essential component of glycoproteins and glycolipids in nerve tissue.[4][5] This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its metabolic fate via the Leloir pathway and its application as a tool in modeling cellular senescence.

The Structure of this compound

This compound (Chemical Formula: C₆H₁₂O₆) exists in equilibrium between an open-chain form and cyclic forms in aqueous solutions.[2][4][6] This structural duality is central to its chemical reactivity and biological function.

Linear and Cyclic Forms

The open-chain form of this compound features an aldehyde group at the C-1 position, classifying it as an aldohexose.[2][7] However, in solution, it predominantly exists in cyclic hemiacetal forms through an intramolecular reaction between the C-5 hydroxyl group and the C-1 aldehyde group.[2] This cyclization creates a new chiral center at C-1 (the anomeric carbon), resulting in two anomers: α-D-galactose and β-D-galactose.[2]

The cyclic structures can be six-membered rings (pyranose form) or five-membered rings (furanose form).[4] In an aqueous solution at 20°C, this compound is primarily found as β-D-galactopyranose (64%) and α-D-galactopyranose (32%), with furanose forms constituting only a small fraction.[8]

Stereochemistry

This compound is most notably defined by its stereochemical relationship to D-glucose. They are C-4 epimers, meaning they differ only in the spatial orientation of the hydroxyl group at the fourth carbon atom.[2][3] This single stereochemical difference has profound implications for enzyme recognition and metabolic processing.

The designation "D" refers to the configuration at the highest-numbered chiral center (C-5), where the hydroxyl group is on the right side in the Fischer projection, analogous to D-glyceraldehyde.[2][9]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling in experimental settings and for understanding its biological roles. Quantitative data are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [1][6] |

| Molar Mass | 180.156 g·mol⁻¹ | [1][4][5] |

| Appearance | White, odorless crystalline solid | [1][2][4] |

| Melting Point | 168–170 °C | [4][5][8][10] |

| Solubility in Water | 650 g/L (at 20 °C) | [4][8] |

| Specific Rotation ([α]²⁰/D) | +150.7° (initial, α-form) → +80.2° (equilibrium) | [8][11] |

| +52.8° (initial, β-form) → +80.2° (equilibrium) | [8][11] | |

| Density | ~1.5 g/cm³ | [4][5] |

Chemical Reactivity and Key Reactions

The presence of hydroxyl groups and a hemiacetal structure makes this compound a versatile reactant in several biochemical and chemical reactions.

Glycosylation

This compound is a crucial building block in the synthesis of complex carbohydrates. Through glycosylation, it forms glycosidic bonds with other monosaccharides, lipids, or proteins.[5][12] A prime example is its condensation with D-glucose to form the disaccharide lactose, a bond catalyzed by β-galactosidase.[2][4] Its incorporation into glycoproteins and glycolipids is essential for cellular recognition, signaling, and immune responses.[5]

Maillard Reaction

As a reducing sugar, this compound readily participates in the Maillard reaction, a non-enzymatic browning process involving a reaction with the amino group of amino acids.[13] Studies have shown that galactose is a more potent glycation agent than glucose, making it a significant factor in food chemistry and in the study of aging, where the accumulation of advanced glycation end products (AGEs) is a key pathological feature.[14][15][16][17]

Oxidation

The aldehyde and primary alcohol groups of this compound can be oxidized to form various products.

-

Mild Oxidation: Oxidation of the aldehyde group (C-1) yields D-galactonic acid.

-

Strong Oxidation: Oxidation of both the aldehyde group (C-1) and the primary alcohol group (C-6), for instance with nitric acid, produces the dicarboxylic acid, D-galactaric acid (mucic acid).[2][18]

Reduction

The aldehyde group can be reduced to a primary alcohol, converting this compound into its corresponding sugar alcohol, galactitol (or dulcitol).[2] The accumulation of galactitol in tissues is a hallmark of galactosemia and can lead to cataract formation.[2]

Metabolic and Signaling Pathways

Leloir Pathway

The primary route for this compound metabolism in most organisms is the Leloir pathway, which converts it into the glycolytic intermediate glucose-1-phosphate.[19][20][21] This pathway is critical for utilizing galactose from dietary sources like lactose.[4] The process involves four key enzymatic steps:

-

Mutarotation: β-D-galactose is converted to α-D-galactose by galactose mutarotase (GALM), as the subsequent enzyme is specific for the α-anomer.[19][20]

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, consuming one ATP molecule to produce galactose-1-phosphate.[19][20]

-

Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[4][20]

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose required for the GALT reaction and completing the pathway.[4][19]

Caption: The Leloir Pathway for this compound metabolism.

Role in Cellular Senescence Signaling

Chronic administration of this compound is a widely used in vivo and in vitro model to induce premature aging and cellular senescence.[15][22] The mechanism is primarily attributed to the induction of chronic oxidative stress.[23][24] Excess this compound can be metabolized by galactose oxidase to produce hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[25] The resulting oxidative stress and accumulation of AGEs can activate multiple signaling pathways, including NF-κB and YAP-CDK6, which upregulate senescence-associated genes (e.g., p16, p21, p53) and lead to the senescent phenotype.[26][27][28][29]

Caption: this compound induced cellular senescence signaling.

Experimental Protocols

Detailed and reproducible methodologies are paramount for research. Below is a representative protocol for the oxidation of this compound.

Protocol: Oxidation of this compound to Mucic Acid

This protocol is based on the synthesis of mucic acid (galactaric acid) using nitric acid as the oxidizing agent.[18]

Principle: Concentrated nitric acid oxidizes both the C-1 aldehyde and the C-6 primary alcohol of this compound to carboxylic acids, forming the sparingly soluble dicarboxylic acid, mucic acid.

Materials:

-

This compound

-

Nitric Acid (5 M solution)

-

Distilled water

-

Beaker or round-bottom flask

-

Heating mantle or water bath

-

Stir plate and magnetic stir bar

-

Buchner funnel and filter paper

-

Ice bath

Methodology:

-

Reaction Setup: Prepare a solution of this compound in the reaction vessel with a concentration of 100 g/L.

-

Addition of Oxidant: Add 5 M nitric acid to the this compound solution. The recommended molar ratio of galactose to HNO₃ is 1:9.[18]

-

Heating: Heat the reaction mixture to 95 °C with constant stirring.[18] Maintain this temperature for the duration of the reaction (typically 1-2 hours, monitor for completion).

-

Crystallization: After the reaction is complete, cool the mixture slowly to room temperature, then place it in an ice bath to facilitate the crystallization of the mucic acid product.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any residual nitric acid and soluble impurities.

-

Drying: Dry the purified mucic acid crystals in a desiccator or a low-temperature oven.

Caption: Workflow for the oxidation of this compound to Mucic Acid.

Conclusion

This compound is a monosaccharide of immense importance, characterized by its unique C-4 epimeric structure relative to glucose. This structural feature dictates its chemical reactivity, influencing its role in forming complex glycoconjugates and its distinct metabolic processing through the Leloir pathway. For researchers, this compound serves not only as a fundamental biological molecule but also as a powerful experimental tool for inducing oxidative stress and studying the mechanisms of cellular aging. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in metabolic research, drug development, and glycobiology.

References

- 1. Galactose Formula - GeeksforGeeks [geeksforgeeks.org]

- 2. books.rsc.org [books.rsc.org]

- 3. brainkart.com [brainkart.com]

- 4. Galactose - Wikipedia [en.wikipedia.org]

- 5. innospk.com [innospk.com]

- 6. This compound [webbook.nist.gov]

- 7. proprep.com [proprep.com]

- 8. D(+)-Galactose BioChemica [itwreagents.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 59-23-4 [m.chemicalbook.com]

- 11. This compound [drugfuture.com]

- 12. lndcollege.co.in [lndcollege.co.in]

- 13. Maillard reaction - Wikipedia [en.wikipedia.org]

- 14. Galactose Is the Limiting Factor for the Browning or Discoloration of Cheese during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational study on the Maillard reactions of glucose and galactose with lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Leloir pathway - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | this compound Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway | Aging [aging-us.com]

- 27. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | CD38 Deficiency Alleviates this compound-Induced Myocardial Cell Senescence Through NAD+/Sirt1 Signaling Pathway [frontiersin.org]

- 29. researchgate.net [researchgate.net]

The Role of D-Galactose in Cellular Glycosylation Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a fundamental and ubiquitous post-translational modification, influencing a vast array of biological processes, from protein folding and stability to cell-cell recognition and signaling. At the heart of this intricate cellular machinery lies a cast of monosaccharides, among which D-Galactose plays a pivotal role. This technical guide provides a comprehensive exploration of the journey of this compound, from its metabolic activation to its incorporation into the complex glycan structures that adorn proteins and lipids.

This document will delve into the core biochemical pathways governing this compound metabolism, with a particular focus on the synthesis of the high-energy donor molecule, UDP-Galactose. We will explore the enzymatic machinery responsible for transferring galactose moieties onto nascent glycoconjugates within the Golgi apparatus. Furthermore, this guide will address the profound pathophysiological consequences of aberrant galactosylation, as exemplified by congenital disorders such as Galactosemia.

For the researcher, scientist, and drug development professional, a deep understanding of these processes is paramount. The glycosylation profile of a biotherapeutic, for instance, can dramatically impact its efficacy, stability, and immunogenicity. This guide, therefore, includes detailed experimental protocols for the analysis of galactosylation, alongside quantitative data and visual representations of key pathways to serve as a valuable resource for laboratory and clinical research.

This compound Metabolism: The Leloir Pathway

The primary route for the metabolic utilization of this compound is the highly conserved Leloir pathway.[1][2] This series of enzymatic reactions converts this compound into UDP-glucose, which can then enter mainstream glucose metabolism. The initial and committed step in this pathway is the phosphorylation of galactose to galactose-1-phosphate.[2]

Enzymatic Steps of the Leloir Pathway

The Leloir pathway comprises three principal enzymes that orchestrate the conversion of α-D-galactose to UDP-glucose.[1]

-

Galactokinase (GALK): This enzyme catalyzes the phosphorylation of α-D-galactose at the C1 position, utilizing ATP as the phosphate donor to produce galactose-1-phosphate (Gal-1-P).[1][2]

-

Galactose-1-Phosphate Uridyltransferase (GALT): GALT facilitates the transfer of a UMP moiety from UDP-glucose to Gal-1-P, resulting in the formation of UDP-galactose and glucose-1-phosphate.[1][2]

-

UDP-Galactose 4'-Epimerase (GALE): GALE catalyzes the interconversion of UDP-galactose and UDP-glucose, thereby completing the pathway and providing a mechanism for the synthesis of UDP-galactose from glucose when dietary galactose is limited.[1]

Quantitative Insights into Galactose Metabolism

The kinetics of the enzymes in the Leloir pathway have been the subject of numerous studies. This quantitative data is crucial for understanding the metabolic flux through the pathway and the potential impact of genetic variations.

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |

| Galactokinase (GALK) | Pig Liver | Galactose | 0.97 mmol/L (in vitro) | - | [3] |

| Galactokinase (GALK) | Human Liver | Galactose | 0.95 mmol/L (in vivo) | 2.7 mmol/min | [3] |

| Galactokinase (GALK) | E. coli | 13C6-galactose | 0.078 mM | - | [4] |

| Galactose-1-Phosphate Uridyltransferase (GALT) | Human | Galactose-1-Phosphate | - | - | [5] |

Table 1: Kinetic Parameters of Key Enzymes in Galactose Metabolism.

UDP-Galactose: The Activated Galactosyl Donor

UDP-galactose is the central molecule that bridges galactose metabolism with glycosylation.[6][7] It serves as the high-energy donor of galactosyl residues for the biosynthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids.[7][8]

Synthesis of UDP-Galactose

As illustrated in the Leloir pathway, UDP-galactose can be synthesized from dietary galactose. Alternatively, it can be produced de novo from glucose via the epimerization of UDP-glucose by GALE.[9] This dual sourcing ensures a continuous supply of UDP-galactose for cellular glycosylation reactions, even in the absence of dietary galactose.

Transport into the Golgi Apparatus

The synthesis of UDP-galactose occurs in the cytoplasm. For its utilization in glycosylation, it must be transported into the lumen of the Golgi apparatus, where the majority of galactosyltransferases reside. This transport is mediated by specific nucleotide sugar transporters.

The Role of this compound in Glycoconjugate Synthesis

Within the Golgi apparatus, UDP-galactose serves as the substrate for a family of enzymes known as galactosyltransferases.[10][11] These enzymes catalyze the transfer of galactose to various acceptor molecules, including N-acetylglucosamine residues on N-linked and O-linked glycans, as well as on glycolipids.[12]

N-linked and O-linked Glycosylation

In the biosynthesis of glycoproteins, galactosyltransferases add galactose in a β-1,4 linkage to N-acetylglucosamine residues on the antennae of N-glycan structures.[12] This galactosylation is a critical step in the maturation of N-glycans and influences the overall structure and function of the glycoprotein. Similarly, galactose is a common constituent of O-linked glycans, contributing to the diversity of these structures.

Glycolipid Synthesis

Galactose is also a key component of various glycolipids, where it is transferred to a lipid acceptor. These galactosylated lipids are important components of cellular membranes and are involved in cell recognition and signaling events.

Galactosyltransferases

The galactosyltransferase family of enzymes is responsible for the transfer of galactose from UDP-galactose to acceptor molecules.[10] These enzymes exhibit a high degree of specificity for both the donor and acceptor substrates, ensuring the precise assembly of complex glycan structures.[13] The activity of galactosyltransferases can act as a control point for the degree of branching in N-glycans.[14]

Pathophysiological Implications of Altered Galactosylation

Defects in the metabolism or utilization of galactose can have severe consequences, leading to a group of genetic disorders known as congenital disorders of glycosylation (CDG).[15]

Galactosemia

Classical galactosemia is an autosomal recessive disorder caused by a deficiency in the GALT enzyme.[15][16] This deficiency leads to the accumulation of galactose-1-phosphate and other toxic metabolites, resulting in severe clinical manifestations. The lack of GALT activity also impairs the synthesis of UDP-galactose from dietary galactose, which can lead to defects in glycosylation.[15][16] Patients with galactosemia often exhibit abnormal glycosylation of serum transferrin.[16] Interestingly, while a galactose-restricted diet is life-saving in neonates, long-term complications can persist, and some studies suggest that over-restriction of galactose may contribute to ongoing N-glycan processing defects.[15]

Congenital Disorders of Glycosylation (CDG)

Galactosemia is considered a secondary disorder of glycosylation.[15] Primary CDGs are a larger group of over 100 inherited disorders that directly affect the N- and O-glycosylation pathways.[15] Some CDGs share clinical features with galactosemia, highlighting the critical importance of proper glycosylation for human health.[15] Oral this compound supplementation has been explored as a potential therapy for certain types of CDG, such as TMEM165-CDG, with some success in rescuing N-glycosylation defects.[17]

Experimental Protocols for Studying Galactosylation

A variety of techniques are available to researchers for the analysis of galactosylation in glycoproteins and other glycoconjugates.

Analysis of N-linked and O-linked Glycans by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycans.[18][19] A typical workflow involves the release of glycans from the protein backbone, followed by purification, labeling, and MS analysis.[18]

-

N-linked glycans: Enzymatic release using Peptide-N-Glycosidase F (PNGase F) is the most common method.[18][20]

-

O-linked glycans: Chemical release via reductive alkaline β-elimination is often employed.[18]

-

Protein Denaturation and Reduction:

-

Lyophilize 20-500 µg of the purified glycoprotein or glycoprotein mixture.

-

Resuspend the sample in 0.5 ml of a freshly prepared 2 mg/ml solution of 1,4-dithiothreitol (DTT) in 0.6 M TRIS buffer, pH 8.5.

-

Incubate at 50°C for 1 hour.

-

-

Alkylation:

-

Prepare a fresh 12 mg/ml solution of iodoacetamide (IAA) in 0.6 M TRIS buffer, pH 8.5.

-

Add 0.5 ml of the IAA solution to the DTT-treated sample and incubate at room temperature in the dark for 1 hour.

-

-

Dialysis and Trypsin Digestion:

-

Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes.

-

Lyophilize the dialyzed sample.

-

Resuspend the dried sample in 0.5 ml of a 50 µg/ml solution of TPCK-treated trypsin in 50 mM ammonium bicarbonate and incubate overnight (12-16 hours) at 37°C.

-

Stop the reaction by adding 2 drops of 5% acetic acid.

-

-

Peptide Purification:

-

Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and 5% acetic acid.

-

Load the trypsin-digested sample onto the column.

-

Wash the column with 4 ml of 5% acetic acid.

-

Elute the peptides with successive additions of 2 ml of 20%, 40%, and 100% 1-propanol.

-

Pool the eluted fractions and lyophilize.

-

-

N-Glycan Release with PNGase F:

-

Resuspend the dried peptides in 200 µl of 50 mM ammonium bicarbonate.

-

Add 2 µl of PNGase F and incubate at 37°C for 4 hours.

-

Add another 3 µl of PNGase F and incubate overnight (12-16 hours) at 37°C.

-

Stop the reaction by adding 2 drops of 5% acetic acid.

-

-

Separation of Glycans and Peptides:

-

Condition a C18 Sep-Pak column as described previously.

-

Load the PNGase F-digested sample onto the column.

-

Collect the flow-through, which contains the released N-glycans.

-

Wash the column with 4 ml of 5% acetic acid and collect the wash fractions.

-

Pool the flow-through and wash fractions and lyophilize. The sample is now ready for further processing, such as permethylation and MS analysis.

-

Lectin Blotting for Detection of Galactosylated Glycoproteins

Lectin blotting is a powerful technique for the detection of specific carbohydrate structures on glycoproteins.[21][22] Lectins are carbohydrate-binding proteins that can be used to probe for the presence of galactose and other monosaccharides on proteins that have been separated by gel electrophoresis and transferred to a membrane.[21]

-

Protein Separation and Transfer:

-

Separate glycoprotein samples by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using standard Western blotting procedures.

-

-

Blocking:

-

Incubate the membrane in a blocking solution (e.g., 3% BSA or 3% skim milk in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

-

-

Lectin Incubation:

-

Incubate the membrane for 1-2 hours at room temperature with a biotinylated lectin specific for galactose (e.g., from Ricinus communis - RCA I) at a concentration of 1-20 µg/ml in the blocking solution.

-

-

Washing:

-

Wash the membrane at least four times for 5 minutes each with TBST to remove unbound lectin.

-

-

Detection:

-

Incubate the membrane with horseradish peroxidase (HRP)-conjugated streptavidin or extravidin for 30 minutes at room temperature.

-

Wash the membrane as described in the previous step.

-

Detect the bound lectin using a chemiluminescent HRP substrate and an appropriate imaging system.

-

Quantification of UDP-Galactose

Accurate quantification of intracellular UDP-galactose concentrations is essential for studying the regulation of glycosylation. Several methods have been developed for this purpose, often involving HPLC or mass spectrometry.[23][24]

-

Sample Preparation:

-

Prepare cell lysates or collect cell culture medium.

-

-

Enzymatic Conversion:

-

Incubate the sample with 1,4-β-galactosyltransferase (β4GalT) to convert UDP-Galactose to UDP.

-

-

Phosphorylation:

-

Add nucleoside diphosphokinase (NDPK) and [γ-32P]ATP to the reaction mixture to convert UDP to [γ-32P]UTP.

-

-

HPLC Analysis:

-

Separate and quantify the [γ-32P]UTP using high-performance liquid chromatography (HPLC) with a suitable detector.

-

| Cell Type/Condition | UDP-Galactose Concentration | Reference |

| Human Astrocytoma Cells (1321N1, resting) | Not detected (<0.5 nM) | [24] |

| Human Astrocytoma Cells (1321N1, thrombin-stimulated) | 690 ± 242 fmol/well (~0.46% of total cellular content) | [24] |

| MSUD/PKU Patients (low-lactose diet) | Decreased RBC UDP-galactose | [25] |

| MSUD Patients (galactose supplementation) | Increased RBC and WBC UDP-galactose | [25] |

Table 2: Cellular Concentrations of UDP-Galactose.

Conclusion and Future Perspectives

This compound is undeniably a central player in the complex world of cellular glycosylation. Its metabolism via the Leloir pathway and subsequent activation to UDP-galactose provide the essential building blocks for the synthesis of a vast array of intricate glycan structures. As our understanding of the profound impact of glycosylation on health and disease continues to grow, so too does the importance of elucidating the precise mechanisms that govern galactosylation.

For researchers in academia and industry, the tools and protocols outlined in this guide provide a foundation for further exploration. The continued development of advanced analytical techniques, such as mass spectrometry and glycan arrays, will undoubtedly uncover new layers of complexity in the regulation of galactosylation and its role in cellular function. In the realm of drug development, the ability to control and characterize the glycosylation of biotherapeutics is critical for ensuring their safety and efficacy. A thorough understanding of the role of this compound in these processes will be instrumental in the design and production of next-generation protein-based therapies. The future of glycobiology research holds immense promise, and the humble monosaccharide, this compound, will undoubtedly remain at its core.

References

- 1. Galactose - Wikipedia [en.wikipedia.org]

- 2. What is the function of this compound?_Chemicalbook [chemicalbook.com]

- 3. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uridine diphosphate galactose - Wikipedia [en.wikipedia.org]

- 7. eversyn.de [eversyn.de]

- 8. medlink.com [medlink.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Galactosyltransferase - Wikipedia [en.wikipedia.org]

- 12. Structure and Function of β-1,4-Galactosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Galactosyltransferase 4 is a major control point for glycan branching in N-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Classical Galactosaemia and CDG, the N-Glycosylation Interface. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Differential Effects of this compound Supplementation on Golgi Glycosylation Defects in TMEM165 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Figure 1: [Procedure of sample preparation for...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 22. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. UDP-glucose and UDP-galactose concentrations in cultured skin fibroblasts of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantification of extracellular UDP-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sugar nucleotide concentrations in red blood cells of patients on protein- and lactose-limited diets: effect of galactose supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Leloir Pathway of D-Galactose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Leloir pathway, the central metabolic route for the conversion of D-galactose into glucose-1-phosphate. This pathway is crucial for the utilization of galactose from dietary sources, primarily lactose. Dysregulation of this pathway is associated with the genetic disorder galactosemia. This document details the enzymatic reactions, quantitative kinetic data, and experimental protocols relevant to the study of this vital metabolic cascade.

Core Concepts of the Leloir Pathway

The Leloir pathway, named after its discoverer Luis Federico Leloir, comprises a series of four key enzymatic reactions that collectively isomerize galactose to glucose. The overall conversion allows galactose to enter mainstream glucose metabolism, including glycolysis and glycogen synthesis.

The pathway begins with the conversion of β-D-galactose to its α-anomer, which is the substrate for the first key enzyme of the pathway. The subsequent steps involve phosphorylation, the transfer of a uridylyl group, and an epimerization reaction.

The Four Key Enzymatic Steps:

-

Galactose Mutarotase (GALM): This enzyme catalyzes the interconversion of β-D-galactose and α-D-galactose.[1] This initial step is crucial as galactokinase is specific for the α-anomer.[1]

-

Galactokinase (GALK): GALK phosphorylates α-D-galactose at the C1 position using ATP as a phosphate donor, yielding galactose-1-phosphate (Gal-1-P) and ADP.[2] This step traps galactose within the cell.

-

Galactose-1-Phosphate Uridylyltransferase (GALT): GALT is a central enzyme in the pathway that catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate.[3] This reaction produces UDP-galactose and glucose-1-phosphate.[3]

-

UDP-Galactose 4'-Epimerase (GALE): GALE catalyzes the reversible epimerization of UDP-galactose to UDP-glucose.[4] This reaction involves the inversion of the stereochemistry at the C4 position of the galactose moiety.[1] The regenerated UDP-glucose can then be used in another round of the GALT reaction.

The glucose-1-phosphate produced by the GALT reaction can be converted to glucose-6-phosphate by phosphoglucomutase, which can then enter glycolysis or be used for glycogen synthesis.

Quantitative Data on Leloir Pathway Enzymes

The kinetic parameters of the enzymes in the Leloir pathway are critical for understanding their efficiency and regulation. The following tables summarize available quantitative data for the core enzymes. It is important to note that these values can vary depending on the organism, isoenzyme, and experimental conditions.

| Enzyme | Organism/Source | Substrate(s) | Km (mM) | Vmax (µmol/min/mg or U/mg) | kcat (s-1) | Reference(s) |

| Galactokinase (GALK) | Lactococcus lactis | Galactose | 0.60 | 3.35 (mmol/h/mg) | 3350 (molecules/min/enzyme molecule) | [5] |

| Lactococcus lactis | ATP | 0.15 | - | - | [5] | |

| Pig Liver | Galactose | - | - | - | [6] | |

| Pig Liver | MgATP2- | - | - | - | [6] | |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Human (recombinant) | Galactose-1-Phosphate | 0.38 | - | - | [7] |

| Human (recombinant) | UDP-Glucose | 0.071 | - | - | [7] | |

| UDP-Galactose 4'-Epimerase (GALE) | Entamoeba histolytica | UDP-Glucose | 0.03182 | 4.31 | - | [8] |

| Human (recombinant, M284K variant) | UDP-Galactose | Increased | Decreased ~24-fold | - | [9] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the core enzymatic steps of the Leloir pathway.

Caption: The core enzymatic reactions of the Leloir pathway.

Experimental Workflows

The following diagram outlines a general workflow for studying the activity of a Leloir pathway enzyme.

Caption: A generalized workflow for enzyme kinetic analysis.

Experimental Protocols

Detailed methodologies for assaying the activity of the three core enzymes of the Leloir pathway are provided below. These protocols are synthesized from various sources and may require optimization for specific experimental systems.

Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Method)

Principle: The activity of galactokinase is measured indirectly by coupling the production of ADP to the oxidation of NADH. The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the GALK activity.[10][11]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 5 mM MgCl2 and 1 mM DTT.

-

Substrate Solution: 20 mM α-D-galactose in Assay Buffer.

-

ATP Solution: 10 mM ATP in Assay Buffer.

-

Coupling Enzyme Mixture: In Assay Buffer, containing 10 U/mL Pyruvate Kinase (PK) and 15 U/mL Lactate Dehydrogenase (LDH).

-

PEP Solution: 20 mM Phosphoenolpyruvate in Assay Buffer.

-

NADH Solution: 5 mM NADH in Assay Buffer.

-

Sample: Cell lysate or purified enzyme diluted in Assay Buffer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

50 µL Substrate Solution (final concentration 1 mM)

-

50 µL ATP Solution (final concentration 0.5 mM)

-

20 µL Coupling Enzyme Mixture

-

20 µL PEP Solution (final concentration 0.4 mM)

-

20 µL NADH Solution (final concentration 0.1 mM)

-

-

Add 40 µL of the sample to the reaction mixture.

-

Mix gently by inversion and immediately place the cuvette in a spectrophotometer.

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

The specific activity of GALK is expressed as µmol of NADH oxidized per minute per mg of protein.

Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (Indirect Fluorescent Method)

Principle: This assay indirectly measures GALT activity by quantifying the production of glucose-1-phosphate. Glucose-1-phosphate is converted to glucose-6-phosphate by phosphoglucomutase (PGM), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH. The fluorescence of NADPH is measured to determine GALT activity.[12][13]

Reagents:

-

Lysis Buffer: 10 mM HEPES, pH 7.4, with 1 mM DTT and protease inhibitors.

-

Reaction Buffer: 50 mM Glycine buffer, pH 8.7, containing 5 mM MgCl2.

-

Substrate Solution: 4 mM Galactose-1-Phosphate and 1 mM UDP-Glucose in Reaction Buffer.

-

Enzyme/Cofactor Mix: In Reaction Buffer, containing 1 U/mL Phosphoglucomutase, 1 U/mL Glucose-6-Phosphate Dehydrogenase, and 0.5 mM NADP+.

-

Sample: Cell lysate or tissue homogenate in Lysis Buffer.

Procedure:

-

Prepare cell or tissue lysates by sonication or freeze-thaw cycles in Lysis Buffer. Centrifuge to remove debris.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

In a 96-well black microplate, add 20 µL of lysate (or diluted lysate).

-

Add 80 µL of a master mix containing:

-

50 µL Reaction Buffer

-

15 µL Substrate Solution

-

15 µL Enzyme/Cofactor Mix

-

-

Incubate the plate at 37°C for 60-90 minutes, protected from light.

-

Measure the fluorescence of NADPH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

-

A standard curve using known concentrations of NADPH should be prepared to quantify the amount of NADPH produced.

-

Specific activity is expressed as nmol of NADPH produced per minute per mg of protein.

UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled Spectrophotometric Method)

Principle: The activity of GALE is determined by measuring the conversion of UDP-galactose to UDP-glucose. The UDP-glucose produced is then oxidized by UDP-glucose dehydrogenase (UDPGDH), which reduces two molecules of NAD+ to NADH for each molecule of UDP-glucose. The increase in absorbance at 340 nm due to NADH formation is monitored.[8][9]

Reagents:

-

Assay Buffer: 100 mM Glycine buffer, pH 8.8.

-

Substrate Solution: 10 mM UDP-galactose in Assay Buffer.

-

NAD+ Solution: 20 mM NAD+ in Assay Buffer.

-

Coupling Enzyme: 5 U/mL UDP-glucose dehydrogenase (UDPGDH).

-

Sample: Purified enzyme or cell lysate in Assay Buffer.

Procedure:

-

In a cuvette, prepare a reaction mixture containing:

-

850 µL Assay Buffer

-

50 µL NAD+ Solution (final concentration 1 mM)

-

20 µL Coupling Enzyme (UDPGDH)

-

-

Add 50 µL of the sample to the reaction mixture and incubate for 2-3 minutes at 37°C to allow for the reduction of any contaminating UDP-glucose.

-

Initiate the reaction by adding 30 µL of the Substrate Solution (final concentration 0.3 mM).

-

Mix by inversion and immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH production from the linear portion of the curve.

-

The specific activity of GALE is expressed as µmol of NADH produced per minute per mg of protein (note the stoichiometry of 2 NADH per UDP-glucose).

Conclusion

The Leloir pathway is a fundamental metabolic route with significant implications for human health. A thorough understanding of its enzymatic components, kinetics, and regulation is essential for researchers in metabolic diseases and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in the study of this compound metabolism. Further research into the intricate regulatory mechanisms and the development of therapeutic interventions for galactosemia remain critical areas of investigation.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. mdpi.com [mdpi.com]

- 3. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 4. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. web-api.polscientific.com [web-api.polscientific.com]

- 13. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Roles of D-Galactose: A Technical Guide for Researchers

An In-depth Examination of Metabolism, Glycosylation, and Cellular Signaling

This technical guide provides a comprehensive overview of the physiological functions of D-Galactose in the human body. Tailored for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, the critical role of this compound in the synthesis of macromolecules, and its application as a model for studying cellular senescence and age-related diseases.

This compound Metabolism: The Leloir Pathway

The primary route for this compound metabolism in humans is the Leloir pathway, a series of enzymatic reactions that convert this compound into glucose-1-phosphate, which can then enter glycolysis for energy production or be converted to glycogen for storage.[1][2][3] The key enzymes and reactions of this pathway are outlined below.

The initial step in the Leloir pathway is the conversion of β-D-galactose to its α-anomer by the enzyme galactose mutarotase (GALM), as the subsequent enzyme, galactokinase, specifically acts on α-D-galactose.[2][4]

Enzymatic Steps of the Leloir Pathway:

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, yielding galactose-1-phosphate. This is an ATP-dependent reaction.[5][6]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[2][7]

-

Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. This reversible reaction is crucial for both galactose metabolism and the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited.[6][7]

-

Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis.[2]

Quantitative Data on Leloir Pathway Enzymes

The following table summarizes key kinetic parameters for the enzymes of the Leloir pathway.

| Enzyme | Gene | Substrate(s) | Km | Vmax | Source |

| Galactokinase (GALK) | GALK1 | α-D-Galactose, ATP | 0.97 mmol/L (human liver) | 2.7 mmol/min (human liver) | [2] |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | GALT | Galactose-1-phosphate, UDP-glucose | - | - | [8] |

| UDP-Galactose 4'-Epimerase (GALE) | GALE | UDP-galactose, UDP-glucose | - | - | [8] |

Leloir Pathway Diagram

References

- 1. Protein Glycosylation: Qualitative & Quantitative Methods - Creative Proteomics Blog [creative-proteomics.com]

- 2. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/44612 [onderzoekmetmensen.nl]

- 6. Inhibition of the NF-κB and mTOR targets by urolithin A attenuates this compound-induced aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for Congenital Disorder of Glycosylation · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of D-Galactose to Glucose-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of D-galactose to glucose-1-phosphate, a critical metabolic process with implications in various fields, including drug development and the study of metabolic disorders. This document details the core biochemical pathway, the enzymes involved, their kinetic properties, optimal reaction conditions, and detailed experimental protocols for their analysis.

Introduction

The conversion of this compound to glucose-1-phosphate is a fundamental metabolic pathway, primarily occurring through the Leloir pathway.[1][2] This pathway is essential for the utilization of galactose, a monosaccharide derived from the hydrolysis of lactose, as an energy source.[2][3] The overall transformation involves a series of enzymatic steps that ultimately convert galactose into an intermediate of glycolysis.[3] Understanding the intricacies of this pathway and the enzymes that govern it is crucial for research into galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose, and for the development of novel therapeutic interventions.[4]

The Leloir Pathway: A-to-Z of Galactose Conversion

The catabolism of this compound to glucose-1-phosphate is accomplished through the concerted action of four key enzymes in the Leloir pathway.[1][5] The pathway begins with the conversion of β-D-galactose to its α-anomer, the active form for the subsequent enzymatic reactions.

The key enzymatic steps are:

-

Phosphorylation: Galactokinase (GALK) catalyzes the phosphorylation of α-D-galactose at the C1 position, utilizing a molecule of ATP to produce galactose-1-phosphate and ADP.[3]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) facilitates the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[3]

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a continuous supply of UDP-glucose for the GALT reaction.[3]

-

Isomerization: Finally, phosphoglucomutase (PGM) catalyzes the reversible isomerization of glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.[5]

Key Enzymes and Their Kinetic Properties

The efficiency of the this compound to glucose-1-phosphate conversion is dictated by the kinetic parameters and optimal reaction conditions of the involved enzymes.

Galactokinase (GALK)

Galactokinase (EC 2.7.1.6) is the first committed enzyme in the Leloir pathway, phosphorylating this compound.[1]

Table 1: Kinetic Parameters of Galactokinase

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Homo sapiens | This compound | 210 | - | [6] |

| Homo sapiens | ATP | 42 | - | [6] |

| Saccharomyces cerevisiae | This compound | - | - | [6] |

| Escherichia coli | This compound | 2100 | - | [6] |

| Lactococcus lactis | This compound | - | - | [6] |

Table 2: Optimal Reaction Conditions for Galactokinase

| Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Homo sapiens | 8.0 | 37 | [6] |

| Lactococcus lactis | 7.0-9.0 | - | [6] |

Galactose-1-Phosphate Uridylyltransferase (GALT)

Galactose-1-phosphate uridylyltransferase (EC 2.7.7.12) is a central enzyme in the pathway, catalyzing the reversible transfer of a UMP group.[1]

Table 3: Kinetic Parameters of Galactose-1-Phosphate Uridylyltransferase

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Homo sapiens | Galactose-1-Phosphate | 380 | 23.8 (µmol/g Hb/h) | [6] |

| Homo sapiens | UDP-Glucose | 71 | - | [6] |

| Escherichia coli | Galactose-1-Phosphate | - | - | [6] |

Table 4: Optimal Reaction Conditions for Galactose-1-Phosphate Uridylyltransferase

| Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Chicken Liver | 7.0 | 37 | [6] |

| Homo sapiens (erythrocytes) | 8.7 | 37 | [6] |

Phosphoglucomutase (PGM)

Phosphoglucomutase (EC 5.4.2.2) catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.[5]

Table 5: Kinetic Parameters of Phosphoglucomutase

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Rabbit Muscle | Glucose-1-Phosphate | 90 | - | [6] |

| Saccharomyces cerevisiae | Glucose-1-Phosphate | - | - | [6] |

Table 6: Optimal Reaction Conditions for Phosphoglucomutase

| Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Rabbit Muscle | 7.5-8.0 | - | [6] |

| Bacillus cereus | 8.3 | - | [6] |

| Micrococcus lysodeikticus | 8.5 | - | [6] |

In Vitro Conversion Yield

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate measurement of the enzymatic activities involved in the conversion of this compound to glucose-1-phosphate.

Galactokinase (GALK) Activity Assay

A common method for assaying GALK activity is a coupled spectrophotometric assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.8), ATP, phosphoenolpyruvate (PEP), NADH, MgCl₂, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

-

Sample Addition: Add the galactokinase-containing sample (e.g., cell lysate, purified enzyme) to the reaction mixture.

-

Initiation: Start the reaction by adding the substrate, this compound.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The decrease in NADH absorbance is coupled to the formation of ADP by GALK, which is then used by PK to convert PEP to pyruvate. Pyruvate is subsequently reduced to lactate by LDH, consuming NADH in the process.

-

Calculation: The rate of NADH oxidation is directly proportional to the GALK activity.

Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay

GALT activity can be measured using various methods, including a coupled spectrophotometric assay or a more sensitive LC-MS/MS-based assay.

Spectrophotometric Assay Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 0.1 M Glycine, pH 8.7), UDP-glucose, phosphoglucomutase (PGM), glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.

-

Sample Addition: Add the GALT-containing sample to the reaction mixture.

-

Initiation: Start the reaction by adding the substrate, galactose-1-phosphate.

-

Measurement: Monitor the increase in absorbance at 340 nm. The glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by PGM, which is then oxidized by G6PDH, reducing NADP⁺ to NADPH.

-

Calculation: The rate of NADPH formation is directly proportional to the GALT activity.

LC-MS/MS Assay Methodology:

For a more sensitive and specific measurement, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed.[6]

-

Reaction: Incubate the GALT sample with stable isotope-labeled galactose-1-phosphate (e.g., ¹³C₆-Gal-1-P) and UDP-glucose.

-

Quenching and Extraction: Stop the reaction and extract the product, UDP-galactose.

-

Analysis: Quantify the amount of ¹³C₆-UDP-galactose formed using LC-MS/MS.

Phosphoglucomutase (PGM) Activity Assay

PGM activity is typically measured by a coupled enzyme assay that monitors the formation of NADPH.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the cofactor glucose-1,6-bisphosphate, MgCl₂, glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.

-

Sample Addition: Add the PGM-containing sample to the reaction mixture.

-

Initiation: Start the reaction by adding the substrate, glucose-1-phosphate.

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH by G6PDH as it oxidizes the glucose-6-phosphate produced by PGM.

-

Calculation: The rate of NADPH formation is directly proportional to the PGM activity.

Conclusion

The enzymatic conversion of this compound to glucose-1-phosphate via the Leloir pathway is a well-characterized and vital metabolic route. This guide has provided a detailed technical overview of this process, including the roles and kinetic properties of the key enzymes involved. The provided experimental protocols and workflow diagrams offer a practical framework for researchers and drug development professionals to study this pathway and its components. A thorough understanding of this conversion is fundamental for advancing our knowledge of galactose metabolism and for the development of effective strategies to address related metabolic disorders.

References

- 1. Leloir pathway - Wikipedia [en.wikipedia.org]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. microbenotes.com [microbenotes.com]

- 4. Galactose 1-phosphate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Dietary Sources of D-Galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactose, a C-4 epimer of glucose, is a naturally occurring monosaccharide that plays a crucial role in human metabolism, particularly as a constituent of lactose, the primary carbohydrate in mammalian milk. Beyond its role as an energy source, this compound is a fundamental component of various macromolecules, including glycolipids and glycoproteins, which are integral to numerous physiological processes. This technical guide provides an in-depth overview of the natural occurrence of this compound, its primary dietary sources, and detailed methodologies for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the metabolic and physiological roles of this compound.

Natural Occurrence of this compound

This compound is found in nature primarily in its D-enantiomeric form. It exists both as a free monosaccharide and, more commonly, as a component of larger molecules.

-

In Disaccharides: The most well-known occurrence of this compound is in the disaccharide lactose , which is composed of one molecule of this compound and one molecule of D-glucose linked via a β-1,4 glycosidic bond. Lactose is the principal sugar in the milk of most mammals.

-

In Oligosaccharides and Polysaccharides: this compound is a constituent of various oligosaccharides, such as raffinose and stachyose, found in legumes. It is also a key component of complex polysaccharides, including galactans, which are found in hemicellulose in the cell walls of plants. Agarose, a polysaccharide from seaweed, is also composed of repeating units of this compound and 3,6-anhydro-L-galactopyranose.

-

In Glycoconjugates: this compound is an essential building block of glycoproteins and glycolipids in animals and humans.[1] These molecules are critical for cell-cell recognition, signaling, and immune responses. For instance, it is a component of cerebrosides and gangliosides found in nerve tissue, earning it the nickname "brain sugar".[1]

Dietary Sources of this compound

The primary dietary source of this compound for humans is lactose from dairy products. However, free this compound is also present in a variety of other foods.

Dairy Products

Dairy products are the most significant source of dietary this compound, primarily from the hydrolysis of lactose by the enzyme lactase in the small intestine. The concentration of free this compound in fresh milk is relatively low, but it can be higher in fermented dairy products due to the enzymatic activity of microorganisms.

Fruits and Vegetables

Several fruits and vegetables contain free this compound, although generally in lower concentrations compared to dairy products. The levels can vary depending on the variety, ripeness, and storage conditions.

Legumes and Nuts

Legumes contain oligosaccharides like raffinose and stachyose, which upon hydrolysis, release this compound. The free this compound content in some legumes can be notable.

Quantitative Data on this compound in Dietary Sources

The following tables summarize the quantitative data for this compound content in various food sources, compiled from multiple scientific studies. It is important to note that these values can vary based on the specific product, processing methods, and analytical techniques used.

Table 1: this compound Content in Dairy Products

| Food Product | This compound (mg/100g) | Notes |

| Milk (Low-pasteurized) | 7.12[2] | |

| UHT Milk (stored at 4°C) | 9.39[2] | Content can increase with higher storage temperatures.[2] |

| Yogurt | 62.95 - 1583.33[2] | Varies significantly between different yogurt products.[2] |

| "Lactose-free" Cheeses | 824 - 908[3] | The processing to remove lactose can result in higher free galactose.[3] |

| Processed Cheeses | 721 - 2656[3] | |

| Mature Cheddar Cheeses | <25 - 255[3] | Content can vary between batches and producers.[3] |

Table 2: Free this compound Content in Selected Fruits and Vegetables

| Food Product | Free this compound (mg/100g) |

| Red Pepper | 39.7 ± 1.9[1][4] |

| Persimmon | 35.4[5] |

| Kiwi | >10[4][5] |

| Green Seedless Grapes | Higher than previously reported[4] |

| Tomatoes | >10[5] |

| Watermelon | >10[5] |

| Papaya | >10[5] |

| Dates | >10[5] |

| Red Potato | 2.0 ± 0.1[1][4] |

| Artichoke | <0.1[5] |

| Mushroom | <0.1[5] |

| Olive | <0.1[5] |

Table 3: this compound Content in Legumes and Nuts

| Food Product | This compound (mg/100g) |

| Garbanzo Beans (Chickpeas) | 24.6 - 444[6][7] |

| Navy Beans | 272[6] |

| Black Turtle Beans | 215[6] |

| Great Northern Beans | 207[6] |

| Lima Beans (baby) | 175[6] |

| Cranberry Beans | 169[6] |

| Kidney Beans | 153[6] |

| Lentils | 116[6] |

| White Beans (small, dry) | 90[6] |

| Pinto Beans | 42[6] |

| Black Beans | 5.3[7] |

| Almonds | 70[8] |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in various matrices is crucial for research and clinical applications. Several robust analytical methods are available.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound. It is considered a gold-standard technique and is recognized as an AOAC Official Method (2018.16) for sugar analysis.[9]

-

Sample Preparation:

-

Liquid Samples (e.g., milk, fruit juice): Dilute the sample with deionized water. For milk, protein and fat precipitation is necessary. This can be achieved by adding Carrez solutions (Carrez I: potassium hexacyanoferrate(II) solution; Carrez II: zinc sulfate solution) followed by sodium hydroxide, or by using acetonitrile.[10][11][12] After precipitation, centrifuge the sample and filter the supernatant through a 0.22 µm filter.

-